Benzenecarbothioic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, S-(1-methylethyl)
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Overview
Description
Benzenecarbothioic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, S-(1-methylethyl) is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a benzenecarbothioic acid core with specific substituents that impart distinct chemical properties.
Preparation Methods
The synthesis of Benzenecarbothioic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, S-(1-methylethyl) involves multiple steps. The synthetic route typically starts with the preparation of the benzenecarbothioic acid core, followed by the introduction of the chloro and thioxomethyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and quality.
Chemical Reactions Analysis
Benzenecarbothioic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, S-(1-methylethyl) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzenecarbothioic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, S-(1-methylethyl) has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use this compound to investigate its effects on biological systems, including its potential as an enzyme inhibitor.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.
Industry: This compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzenecarbothioic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, S-(1-methylethyl) involves its interaction with specific molecular targets. The chloro and thioxomethyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Compared to other similar compounds, Benzenecarbothioic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, S-(1-methylethyl) stands out due to its unique combination of substituents. Similar compounds include:
- Benzenecarbothioic acid derivatives with different substituents.
- Compounds with similar thioxomethyl groups but different core structures.
- Chloro-substituted aromatic compounds with varying functional groups. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
165549-79-1 |
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Molecular Formula |
C14H18ClNO2S2 |
Molecular Weight |
331.9 g/mol |
IUPAC Name |
S-propan-2-yl 2-chloro-5-(propan-2-yloxycarbothioylamino)benzenecarbothioate |
InChI |
InChI=1S/C14H18ClNO2S2/c1-8(2)18-14(19)16-10-5-6-12(15)11(7-10)13(17)20-9(3)4/h5-9H,1-4H3,(H,16,19) |
InChI Key |
LHTSLYQNIDQCQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=S)NC1=CC(=C(C=C1)Cl)C(=O)SC(C)C |
Origin of Product |
United States |
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